Cas no 1805472-15-4 (2-Bromo-4-nitronicotinamide)

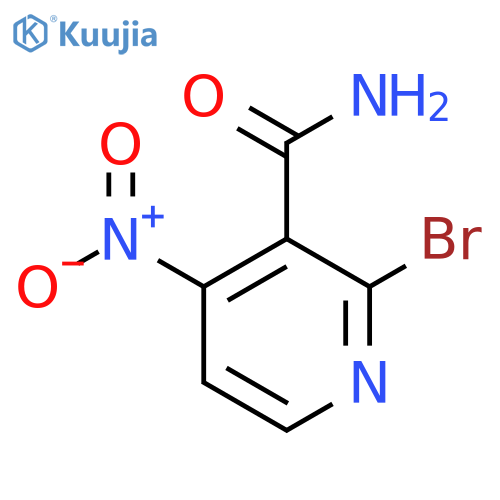

2-Bromo-4-nitronicotinamide structure

商品名:2-Bromo-4-nitronicotinamide

CAS番号:1805472-15-4

MF:C6H4BrN3O3

メガワット:246.018260002136

CID:4803054

2-Bromo-4-nitronicotinamide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-nitronicotinamide

-

- インチ: 1S/C6H4BrN3O3/c7-5-4(6(8)11)3(10(12)13)1-2-9-5/h1-2H,(H2,8,11)

- InChIKey: QTRPERQBRFDXKB-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(N)=O)=C(C=CN=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 230

- トポロジー分子極性表面積: 102

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-Bromo-4-nitronicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029011692-250mg |

2-Bromo-4-nitronicotinamide |

1805472-15-4 | 95% | 250mg |

$1,048.60 | 2022-04-01 | |

| Alichem | A029011692-1g |

2-Bromo-4-nitronicotinamide |

1805472-15-4 | 95% | 1g |

$3,039.75 | 2022-04-01 |

2-Bromo-4-nitronicotinamide 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1805472-15-4 (2-Bromo-4-nitronicotinamide) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬